

physical and chemical properties of 2,6-Dichlorobenzenesulfonyl chloride

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Compound of Interest

Compound Name: 2,6-Dichlorobenzenesulfonyl chloride

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An In-depth Technical Guide to 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,6-Dichlorobenzenesulfonyl chloride**. It includes detailed experimental protocols for its synthesis and purification, along with its applications in organic synthesis and drug discovery.

Chemical Identity and Physical Properties

2,6-Dichlorobenzenesulfonyl chloride, also known as 2,6-dichlorophenylsulfonyl chloride, is an aryl sulfonyl chloride derivative.^[1] It serves as a crucial raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^{[2][3]}

Table 1: Physical and Chemical Properties of **2,6-Dichlorobenzenesulfonyl Chloride**

Property	Value	Reference
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂ S	[4][5]
Molecular Weight	245.51 g/mol	[4][5]
CAS Number	6579-54-0	[2][3]
Appearance	White to light yellow powder or crystal	[3]
Melting Point	53-56 °C	[1][2][3]
Boiling Point	326.0 ± 32.0 °C (Predicted)	[2][3]
Density	1.636 ± 0.06 g/cm ³ (Predicted)	[2][3]
Solubility	Reacts with water	[2][3]
Flash Point	>230 °F (>110 °C)	[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

Table 2: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	2,6-dichlorobenzenesulfonyl chloride	[5]
InChI	1S/C6H3Cl3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H	[1][5]
InChIKey	WGGKQIKICKLWGN-UHFFFAOYSA-N	[1][5]
SMILES	Clc1cccc(Cl)c1S(Cl)(=O)=O	[1]

Reactivity and Stability

2,6-Dichlorobenzenesulfonyl chloride is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

- **Reactivity:** The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. It readily reacts with water and other nucleophiles.^[2]^[3] This heightened reactivity is advantageous for the synthesis of sulfonamides and sulfonate esters, especially when dealing with less nucleophilic substrates.^[6]
- **Stability:** The compound is stable under normal, dry conditions.^[7] However, it is sensitive to moisture and should be stored under an inert atmosphere.^[3]
- **Hazardous Decomposition:** Under normal use conditions, hazardous decomposition products are not expected.^[7]
- **Incompatible Materials:** It should be kept away from strong oxidizing agents.^[7]

Experimental Protocols

Synthesis of 2,6-Dichlorobenzenesulfonyl Chloride

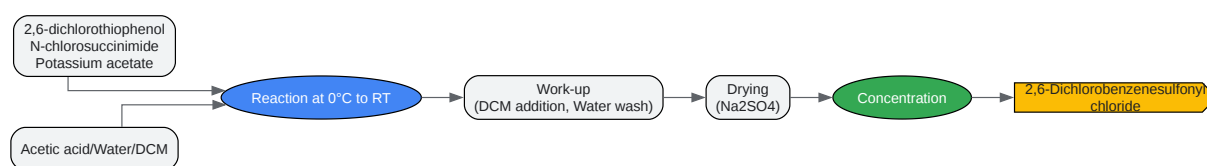
A common method for the synthesis of **2,6-Dichlorobenzenesulfonyl chloride** involves the oxidation of 2,6-dichlorothiophenol.^[2]

Materials:

- 2,6-dichlorothiophenol (10.0 g, 55.8 mmol)
- N-chlorosuccinimide (NCS) (37.28 g, 279 mmol)
- Potassium acetate (2.29 g, 27.9 mmol)
- Acetic acid
- Water
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

Procedure:

- Prepare a mixed solvent of acetic acid/water/dichloromethane in a 3/1/4 volume ratio.
- In a reaction vessel, add 200 mL of the mixed solvent.
- To the solvent, add 2,6-dichlorothiophenol, N-chlorosuccinimide, and potassium acetate.
- Cool the reaction mixture to 0 °C and stir.
- Subsequently, allow the mixture to warm to room temperature and continue stirring until the reaction is complete.
- Upon completion, dilute the mixture with 200 mL of dichloromethane.
- Wash the organic layer three times with 100 mL of water.
- Dry the organic layer with anhydrous sodium sulfate.
- Concentrate the solution to yield **2,6-dichlorobenzenesulfonyl chloride**. (Expected yield: ~80%).^[2]



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Caption: Workflow for the synthesis of **2,6-Dichlorobenzenesulfonyl chloride**.

General Purification Protocol

Purification of the crude product can be achieved through recrystallization or flash chromatography, similar to analogous compounds.^{[8][9]}

Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexanes).
- Allow the solution to cool slowly to room temperature, then cool further to -20 °C for several hours to induce crystallization.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Flash Chromatography:

- Dissolve the crude product in a minimum amount of the chromatography eluent.
- Load the solution onto a silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Collect the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data

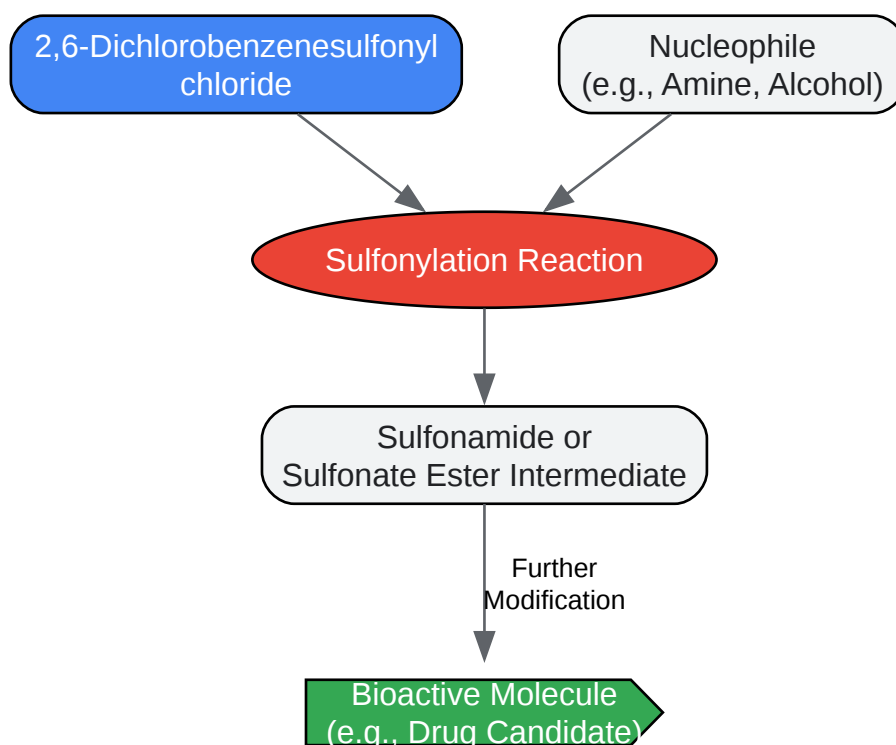
Table 3: Spectroscopic Data for **2,6-Dichlorobenzenesulfonyl Chloride**

Technique	Data	Reference
^1H NMR (CDCl_3)	δ 7.57 (d, 2H), 7.47 (t, 1H)	[2][3]
IR Spectroscopy	Characteristic strong absorption bands for sulfonyl chlorides are expected in the regions of $1410\text{-}1370\text{ cm}^{-1}$ and $1204\text{-}1166\text{ cm}^{-1}$.	[4][5][10]
Mass Spectrometry	Molecular Ion (M^+): $m/z \approx 244$ (with isotopic peaks for chlorine). Key fragment ions are observed at m/z 145 and 209.	[5]

Applications in Drug Development and Organic Synthesis

2,6-Dichlorobenzenesulfonyl chloride is a versatile reagent in medicinal chemistry and organic synthesis, primarily used for the introduction of the 2,6-dichlorobenzenesulfonyl group into molecules.

- **Synthesis of Sulfonamides:** It is a key starting material for synthesizing sulfonamide-containing compounds. Sulfonamides are a critical class of compounds with a wide range of biological activities.
- **Drug Discovery:** This reagent has been used in the synthesis of cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs, which are being explored for their therapeutic potential. The 2,6-dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.[11]



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Caption: Role in the synthesis of bioactive molecules.

Safety and Handling

2,6-Dichlorobenzenesulfonyl chloride is classified as a corrosive solid.[7] It causes severe skin burns and eye damage.[5]

- Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area.[7]
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]

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